molecular formula C12H16N2 B1444839 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine CAS No. 1457698-52-0

1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine

Cat. No. B1444839
CAS RN: 1457698-52-0
M. Wt: 188.27 g/mol
InChI Key: CSYKDRCZZRLCFN-UHFFFAOYSA-N
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Description

1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine, commonly known as INDICA, is a synthetic indoleamine derivative of the indole family. It is a structural analog of serotonin and has been studied for its potential therapeutic applications. INDICA has been studied for its ability to modulate the activity of serotonin receptors and for its potential to act as a serotonin reuptake inhibitor. In

Scientific Research Applications

Antiviral Activity

Indole derivatives, including compounds similar to 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine, have been reported to exhibit significant antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses, suggesting potential use in antiviral drug development .

Anti-inflammatory Properties

The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity for multiple receptors. This structural component can be leveraged to develop new derivatives with potent anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Applications

Indole derivatives are known to possess anticancer activities. The structural complexity and diverse functionality of these compounds allow them to interact with various biological targets, making them suitable candidates for cancer therapy research .

Anti-HIV Effects

Research has indicated that indole derivatives can also play a role in anti-HIV medication. The ability of these compounds to bind with key proteins involved in the HIV replication cycle makes them valuable for further exploration in this field .

Antioxidant Capabilities

Compounds with an indole base structure have been identified as potential antioxidants. Their ability to neutralize free radicals suggests they could be used to combat oxidative stress-related diseases .

Antimicrobial and Antitubercular Activities

The indole scaffold is instrumental in the development of antimicrobial and antitubercular agents. Its incorporation into medicinal compounds enhances their effectiveness against a broad spectrum of microbial pathogens .

Antidiabetic Potential

Indole-based compounds have shown promise in antidiabetic drug research. Their interaction with biological pathways relevant to diabetes management indicates potential applications in treating this chronic condition .

Antimalarial and Anticholinesterase Activities

Lastly, indole derivatives have been explored for their antimalarial and anticholinesterase activities. These properties highlight the potential of indole-based compounds in the development of treatments for malaria and neurodegenerative diseases like Alzheimer’s .

properties

IUPAC Name

1-(cyclopropylmethyl)-2,3-dihydroindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c13-11-3-4-12-10(7-11)5-6-14(12)8-9-1-2-9/h3-4,7,9H,1-2,5-6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYKDRCZZRLCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine
Reactant of Route 2
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1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine
Reactant of Route 3
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine
Reactant of Route 4
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine
Reactant of Route 5
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine
Reactant of Route 6
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine

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